Cas no 415716-07-3 ([1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol)

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzyl group substituted with a fluorine atom at the ortho position, enhancing its electronic and steric properties. The piperidine scaffold, combined with a hydroxymethyl group at the 3-position, offers versatility for further functionalization or as a building block in drug discovery. Its structural characteristics may contribute to improved binding affinity or metabolic stability in bioactive molecules. This compound is suitable for use in synthetic organic chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors, where fluorinated motifs are often advantageous.
[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol structure
415716-07-3 structure
Product Name:[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol
CAS No:415716-07-3
MF:C13H18FNO
MW:223.28652715683
CID:2166324
Update Time:2025-10-22

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol Chemical and Physical Properties

Names and Identifiers

    • [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol
    • (1-(2-Fluorobenzyl)piperidin-3-yl)methanol
    • [1-(2-fluorobenzyl)piperidin-3-yl]methanol
    • Oprea1_013085
    • SBB074430
    • {1-[(2-fluorophenyl)methyl]-3-piperidyl}methan-1-ol
    • Inchi: 1S/C13H18FNO/c14-13-6-2-1-5-12(13)9-15-7-3-4-11(8-15)10-16/h1-2,5-6,11,16H,3-4,7-10H2
    • InChI Key: JSSDOBNDORIUFT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1CCCC(CO)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Topological Polar Surface Area: 23.5

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
089689-500mg
1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol
415716-07-3
500mg
£229.00 2022-03-01

Additional information on [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol

Introduction to [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol (CAS No. 415716-07-3)

The compound [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol, identified by the CAS registry number 415716-07-3, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse pharmacological activities and structural versatility. The presence of a fluorine atom in the benzyl group introduces unique electronic properties, making this compound particularly interesting for researchers exploring fluorinated organic compounds.

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol is characterized by its piperidine ring, a six-membered cyclic amine, substituted at the 3-position with a hydroxymethyl group and at the 1-position with a 2-fluorobenzyl group. The combination of these substituents imparts specific steric and electronic effects, which are crucial for understanding its reactivity and biological activity. Recent studies have highlighted the importance of such substituted piperidines in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is readily available for further experimentation. The development of efficient synthetic routes has been a focal point in recent literature, as it facilitates large-scale production for both academic and industrial applications.

One of the most promising aspects of this compound lies in its pharmacological profile. [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol has been shown to exhibit potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in epigenetic therapy. This finding underscores its potential as a lead compound for drug discovery efforts targeting HDAC-related pathologies.

In addition to its enzymatic activity, this compound has also been investigated for its effects on cellular signaling pathways. Preclinical studies indicate that [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol modulates the activity of G-protein coupled receptors (GPCRs), which are central to numerous physiological processes. Its interaction with these receptors suggests potential applications in treating conditions such as hypertension, inflammation, and metabolic disorders.

The structural flexibility of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol also makes it an attractive candidate for materials science applications. Researchers have explored its use as a building block in supramolecular chemistry, where it serves as a versatile ligand for metal coordination complexes. These complexes exhibit unique optical and electronic properties, making them suitable for applications in catalysis, sensing, and optoelectronics.

Furthermore, recent advancements in computational chemistry have enabled detailed molecular modeling studies of [1-(2-fluoro-benzyl)-piperidin-3-yl]-methanol. These studies provide insights into its conformational dynamics and interaction patterns with biological targets at the atomic level. Such computational approaches complement experimental findings and accelerate the discovery process by predicting optimal conditions for synthesis and testing.

In conclusion, [1-(2-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS No. 415716-07) is a multifaceted compound with significant implications across various domains of chemical research. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for both academic exploration and industrial innovation. As research continues to uncover its full potential, this compound is poised to make substantial contributions to the fields of pharmacology, materials science, and beyond.

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